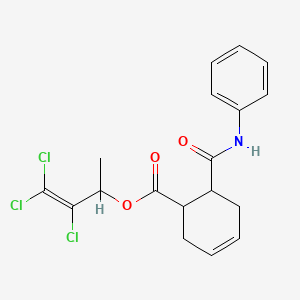

2,3,3-trichloro-1-methyl-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of specific organochloride compounds, especially those with intricate structures involving cyclohexene rings and carboxylate groups, is crucial in understanding their synthesis, molecular structure, and properties. These compounds often exhibit unique chemical and physical properties due to their complex arrangements.

Synthesis Analysis

Synthesis approaches for complex organochlorides and related compounds typically involve strategic reactions that build up the desired molecular framework. Techniques such as 1,3-dipolar cycloaddition reactions have been utilized for constructing cyclohexene derivatives, demonstrating the versatility of these methods in synthesizing complex structures (Ong & Chien, 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the one can be determined using techniques like X-ray diffraction. These analyses reveal the spatial arrangement of atoms, bond lengths, angles, and overall molecular conformation. For example, studies on cyclohexene derivatives have shown varied conformations and bonding patterns that significantly affect the compound's reactivity and interactions (Remoortere & Boer, 1971).

Chemical Reactions and Properties

Chemical reactions involving compounds with cyclohexene and carboxylate groups can include cycloadditions, electrophilic additions, and nucleophilic substitutions, highlighting the reactive nature of these molecules. The introduction of anilinocarbonyl groups, for instance, can further influence the chemical behavior, making these compounds suitable for various organic transformations (Han & Ong, 2005).

Scientific Research Applications

Photochemical Reactivity and Charge Transfer

One study investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in solvents more polar than THF, attributing the observed effects to the formation of a twisted intramolecular charge transfer (TICT) state in compounds with specific substituents, offering insights into photoinduced charge transfer mechanisms (Yang et al., 2004).

Acidities and Reactivity in Solutions

Research on the acidities of hydrocarbons and sulfur-containing hydrocarbons in dimethyl sulfoxide solution provided data on relative pKa values, contributing to the understanding of the behavior of these compounds in various solvents and their reactivity (Bordwell et al., 1986).

Cycloaddition Reactions

The reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles was explored, reacting with cyclopentadiene and cyclohexa-1,3-diene to give products of [4+2]-cycloaddition, highlighting the utility of these reactions in creating complex cyclohexene structures (Bhullar et al., 1997).

Structural Characterization and Molecular Analysis

The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined, revealing details about the conformation of cyclohexene rings and providing a foundation for understanding molecular interactions in related compounds (Remoortere & Boer, 1971).

properties

IUPAC Name |

3,4,4-trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl3NO3/c1-11(15(19)16(20)21)25-18(24)14-10-6-5-9-13(14)17(23)22-12-7-3-2-4-8-12/h2-8,11,13-14H,9-10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSQLUIEEBKEIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

![2-(cyclopropylmethyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5571555.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)

![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)

![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![1-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-3-azepanamine hydrochloride](/img/structure/B5571617.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)